molecular formula C12H17NO4 B12842809 5-(tert-butoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

5-(tert-butoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

カタログ番号: B12842809
分子量: 239.27 g/mol
InChIキー: VQMOJZQLVYCPTB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 5-position, methyl groups at the 2- and 4-positions, and a carboxylic acid moiety at the 3-position. The Boc group enhances solubility in organic solvents and stabilizes the compound during synthetic processes, while the carboxylic acid group enables further functionalization, such as amide bond formation. This structural framework is commonly utilized in medicinal chemistry for developing kinase inhibitors and imaging agents, as seen in related compounds (e.g., Sunitinib analogs) .

特性

IUPAC Name

2,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-6-8(10(14)15)7(2)13-9(6)11(16)17-12(3,4)5/h13H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMOJZQLVYCPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)O)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

Types of Reactions

5-(tert-butoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc group, yielding the free amine.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, free amines, and various substituted derivatives depending on the specific reaction conditions and reagents used.

科学的研究の応用

5-(tert-butoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:

作用機序

The mechanism of action of 5-(tert-butoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amine, which can then participate in further chemical transformations .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, protecting groups, and ring systems, which influence their physicochemical properties and applications. Key comparisons include:

Compound Name Molecular Formula Key Substituents Molecular Weight Key Properties/Applications Reference
5-(tert-Butoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (Target) C₁₃H₁₉NO₄ Boc (5-position), CH₃ (2,4), COOH (3) 265.30 (calc.) Intermediate for kinase inhibitors; potential PET tracer precursor
Ethyl 5-(3-ethoxy-3-oxopropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate C₁₄H₁₉NO₅ Ethoxycarbonyl-acetyl (5), COOEt (3) 281.30 Ester derivative; improved lipophilicity for organic phase reactions
(Z)-5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid C₁₆H₁₃FN₂O₃ Fluoroindolinylidene (5), COOH (3) 300.28 Sunitinib impurity; tyrosine kinase inhibitor scaffold
5-(tert-Butyl)-2-methyl-1-[2-(methylthio)ethyl]-1H-pyrrole-3-carboxylic acid C₁₃H₂₁NO₂S tert-Butyl (5), CH₃ (2), methylthioethyl (1) 255.37 (calc.) Enhanced metabolic stability via sulfur substitution
5-(tert-Butoxycarbonyl)-3-fluoro-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylic acid C₁₂H₁₄FNO₄S Boc (5), thieno-pyrrole fused ring, F (3) 287.31 Sulfur-containing analog; potential electronic modulation for binding

Physicochemical Properties

  • Melting Points : Boc-protected pyrrole derivatives (e.g., analogs) exhibit high melting points (169–190°C) due to hydrogen bonding from carboxylic acid groups and rigid aromatic systems . Ester derivatives (e.g., ) have lower melting points (~100°C) due to reduced polarity .
  • Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester or tert-butyl analogs .
  • Stability : The Boc group improves stability under acidic conditions, whereas tert-butyl or methylthioethyl groups () may enhance metabolic stability in biological systems .

生物活性

5-(tert-butoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

Molecular Formula: C11H15NO4
Molecular Weight: 225.25 g/mol
IUPAC Name: 5-(tert-butoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
CAS Number: 1186651-51-3

The compound features a pyrrole ring substituted with tert-butoxycarbonyl (Boc) and carboxylic acid functional groups, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The Boc group serves as a protective moiety that can influence the compound's solubility and permeability, while the carboxylic acid group may facilitate interactions with various biological targets.

Antimycobacterial Activity

Recent studies have highlighted the antitubercular potential of pyrrole derivatives, including those related to 5-(tert-butoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. A structure-activity relationship (SAR) study demonstrated that modifications to the pyrrole core can enhance activity against Mycobacterium tuberculosis (M. tuberculosis).

CompoundR GroupMIC90 (µg/mL)
5nCyclohexanemethyl< 1
5qMethyl< 1
5rEthyl< 1

These compounds exhibited significant inhibition against M. tuberculosis strains, with minimum inhibitory concentrations (MIC) below 1 µg/mL, indicating strong antimycobacterial properties .

Cytotoxicity Profiles

In vitro studies assessing cytotoxicity against human pulmonary fibroblasts and murine macrophages revealed that several derivatives maintain low cytotoxicity while effectively inhibiting intracellular mycobacterial growth. For instance:

CompoundCytotoxicity (SI)
5nSI ~145
5qSI ~177

The selectivity index (SI) indicates a favorable therapeutic window for these compounds, suggesting their potential for further development in treating tuberculosis .

Case Studies and Research Findings

A notable study focused on the SAR of various pyrrole derivatives demonstrated that specific substitutions at the C3 position of the pyrrole core significantly increased their antimycobacterial activity. The study employed molecular docking simulations to predict binding interactions with MmpL3, a key protein in M. tuberculosis, elucidating the mechanism by which these compounds exert their effects .

Additional Biological Activities

Beyond antimycobacterial effects, other studies have explored the anti-inflammatory and antibacterial properties of similar pyrrole derivatives. The presence of the carboxylic acid group is often linked to enhanced interaction with inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. Key Considerations :

  • Use of Boc protection to prevent undesired side reactions.
  • Optimization of reaction conditions (solvent, temperature) to improve yields.

How is the structural integrity of this compound verified in academic research?

X-ray crystallography is the gold standard. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, particularly for small molecules. For example, related Boc-protected compounds (e.g., tert-butyl piperazine carboxylates) have been structurally characterized using triclinic crystal systems (space group P1) with SHELX-refined parameters (R factor < 0.05) .

Q. Methodology :

  • Single-crystal diffraction data collected at low temperatures (e.g., 100 K).
  • SHELXL refinement with constraints for disordered groups.

What biochemical assays are used to evaluate its activity as a kinase inhibitor?

In vitro kinase inhibition assays measure IC50 values against targets like VEGF-R2 and PDGF-Rβ. For example, SU11248 (a derivative) showed nanomolar potency in enzymatic assays and cellular proliferation studies .

Q. Experimental Design :

  • Recombinant kinase domains incubated with ATP and substrate.
  • Fluorescence or radiometric detection of phosphorylated products.

Advanced Research Questions

How do structural modifications influence its pharmacokinetic properties (e.g., solubility, bioavailability)?

Modifications to the diethylaminoethylamide side chain enhance solubility and reduce protein binding. For SU11248, replacing the nitro group with fluorine improved bioavailability while maintaining kinase affinity . Computational modeling (e.g., docking studies) guides rational design by predicting interactions with kinase active sites .

Q. Data Contradiction Analysis :

  • Fluorinated analogs may exhibit superior in vivo stability but lower cellular uptake compared to chlorinated derivatives.

What challenges arise in using this compound for PET imaging, and how are they addressed?

Radiolabeling with [^18F] introduces challenges in yield and purity. The nitro-to-fluorine substitution method (K18F/Kryptofix2.2.2) achieves ~95% radiochemical purity, but side products require rigorous HPLC purification .

Q. Advanced Method :

  • Microfluidic systems to optimize reaction kinetics for short-lived isotopes like [^18F] (t1/2 = 110 min).

How is this compound analyzed as a process impurity in tyrosine kinase inhibitors like Sunitinib?

Liquid chromatography-mass spectrometry (LC-MS) identifies impurities at trace levels. For example, 5-(5-fluoro-2-oxoindolin-3-ylidenemethyl)-2,4-dimethylpyrrole-3-carboxylic acid is a Sunitinib impurity detected using reverse-phase HPLC with UV/Vis or MS detection .

Q. Key Parameters :

  • Column: C18, gradient elution with acetonitrile/water + 0.1% formic acid.
  • Limit of detection (LOD): <0.1% w/w.

What crystallographic challenges arise during refinement of its derivatives?

Disordered tert-butoxy groups complicate electron density maps. SHELXL’s PART and SIMU instructions mitigate this by modeling disorder over multiple positions .

Q. Case Study :

  • A Boc-protected pyrazole derivative required 2-part disorder modeling for the tert-butyl group, achieving an R factor of 0.043 .

How does this compound perform in preclinical models of angiogenesis inhibition?

In vivo studies using xenograft models (e.g., human renal carcinoma) show SU11248 reduces tumor volume by >50% via dual VEGF/PDGF receptor inhibition .

Q. Experimental Caveats :

  • Species-specific differences in metabolic clearance affect dosing regimens.
  • Combination therapies may enhance efficacy but require toxicity profiling.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。